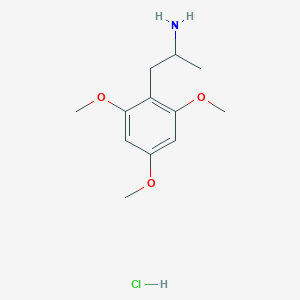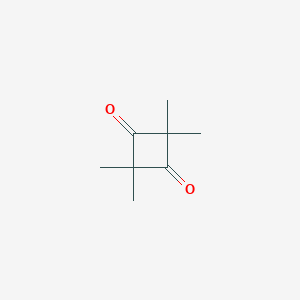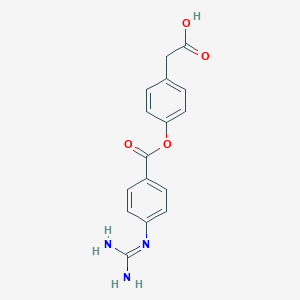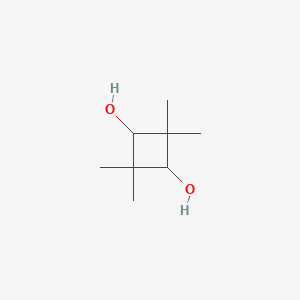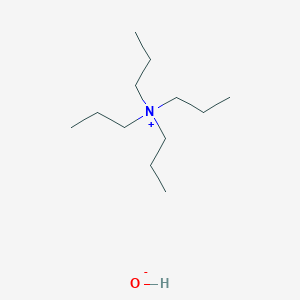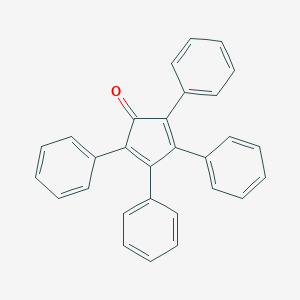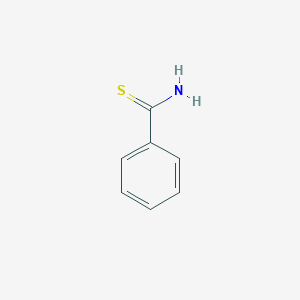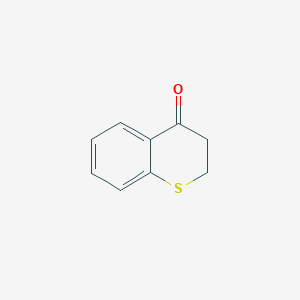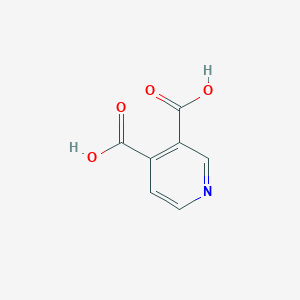
1-(3-甲氧基苯基)丙烷-2-胺盐酸盐
描述
3-甲氧基苯丙胺(盐酸盐)是苯丙胺的衍生物,是一种中枢神经系统兴奋剂。 它以释放血清素、多巴胺和去甲肾上腺素的能力而闻名,使其成为科学研究和非法毒品市场中备受关注的化合物 . 该化合物作为 MDMA 的替代设计药物出现,尽管它并不常见 .
科学研究应用
3-甲氧基苯丙胺(盐酸盐)在科学研究中有几个应用:
生化分析
Biochemical Properties
It is known that similar compounds can act as potent and selective serotonin releasing agents . This suggests that 1-(3-Methoxyphenyl)propan-2-amine hydrochloride may interact with enzymes, proteins, and other biomolecules involved in serotonin synthesis, release, and reuptake.
Cellular Effects
Given its potential role as a serotonin releasing agent , it could influence cell function by modulating cell signaling pathways related to serotonin. This could impact gene expression and cellular metabolism.
Molecular Mechanism
If it acts as a serotonin releasing agent , it could exert its effects at the molecular level by binding to and activating certain receptors or transporters, leading to increased release of serotonin. This could also result in changes in gene expression related to serotonin signaling.
Metabolic Pathways
Given its potential role as a serotonin releasing agent , it could be involved in pathways related to serotonin synthesis, release, and reuptake.
准备方法
合成路线和反应条件: 3-甲氧基苯丙胺(盐酸盐)的合成通常涉及在还原胺化条件下将 3-甲氧基苯丙酮与氨或胺反应。 该过程可以通过各种还原剂(如氰基硼氢化钠或氢气在碳载钯等金属催化剂存在下)催化 .
工业生产方法: 大规模合成的一般原理将涉及优化还原胺化过程以提高产率和纯度,可能使用连续流动反应器和先进的纯化技术 .
反应类型:
氧化: 3-甲氧基苯丙胺可以氧化形成相应的酮或羧酸。
还原: 该化合物可以还原形成仲胺。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 溴或氯等试剂可用于卤化反应.
主要产品:
氧化: 形成 3-甲氧基苯丙酮或 3-甲氧基苯甲酸。
还原: 形成仲胺。
取代: 形成卤代衍生物.
作用机制
3-甲氧基苯丙胺(盐酸盐)通过作为血清素、多巴胺和去甲肾上腺素的释放剂发挥作用。它与这些神经递质的再摄取转运蛋白结合并抑制其活性,导致突触间隙中浓度升高。 这导致神经传递增强和中枢神经系统兴奋 . 该化合物还与肾上腺素受体相互作用,有助于其兴奋作用 .
类似化合物:
4-甲氧基苯丙胺 (PMA): 结构相似,但主要作为选择性血清素释放剂发挥作用.
2-甲氧基苯丙胺 (OMA): 另一种位置异构体,具有不同的药理特性.
3-甲基苯丙胺 (3-MA): 在结构上具有相似性,但在神经递质释放方面有所不同.
独特性: 3-甲氧基苯丙胺(盐酸盐)以其平衡释放血清素、多巴胺和去甲肾上腺素的能力而独树一帜,这与 4-甲氧基苯丙胺更选择性地释放血清素不同 . 这种平衡的释放特性使其成为研究多个神经递质系统综合影响的化合物。
相似化合物的比较
4-Methoxyamphetamine (PMA): Similar in structure but primarily acts as a selective serotonin releasing agent.
2-Methoxyamphetamine (OMA): Another positional isomer with different pharmacological properties.
3-Methylamphetamine (3-MA): Shares structural similarities but differs in its effects on neurotransmitter release.
Uniqueness: 3-Methoxyamphetamine (hydrochloride) is unique due to its balanced release of serotonin, dopamine, and norepinephrine, unlike 4-Methoxyamphetamine which is more selective for serotonin release . This balanced release profile makes it a compound of interest for studying the combined effects on multiple neurotransmitter systems.
属性
IUPAC Name |
1-(3-methoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZOPEUEYCVTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35294-10-1 | |
| Record name | 3-Methoxyamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035294101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHOXYAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU9UK23KHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






